2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Overview
Description
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound, often referred to as a PYBOX ligand, consists of a pyridine ring flanked by two oxazoline groups. It is widely used in various catalytic processes due to its ability to induce chirality in the products .
Mechanism of Action
Target of Action
It is often used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are known to act as catalysts in various chemical reactions .
Mode of Action
The compound “(3aR,8aS)-in-pybox” interacts with its targets by forming bidentate coordination complexes . This is due to the strong affinity of the oxazoline nitrogen for various metals .
Biochemical Pathways
The compound “(3aR,8aS)-in-pybox” is involved in the synthesis of chiral ruthenium (II)-pybox complexes, which are used as catalysts in intramolecular C-H amination reactions . It is also used in the synthesis of bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts for enantioselective addition of pyrroles to indoles .
Result of Action
The result of the action of “(3aR,8aS)-in-pybox” is the formation of chiral ruthenium (II)-pybox complexes and bis(oxazolinyl_pyridine-scandium (III) triflate complex catalysts . These catalysts can facilitate various chemical reactions, including intramolecular C-H amination reactions and enantioselective addition of pyrroles to indoles .
Biochemical Analysis
Biochemical Properties
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine acts as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are often used as catalysts in asymmetric synthesis reactions. The compound interacts with enzymes and proteins, facilitating enantioselective reactions. For instance, it forms complexes with copper and nickel ions, which are then used in enantioselective cycloaddition and aldol reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily observed in its role as a catalyst in biochemical reactions. It influences cell function by promoting specific enantioselective reactions, which can affect cell signaling pathways and gene expression. The compound’s catalytic activity can lead to changes in cellular metabolism, particularly in the synthesis of chiral molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of metal-ligand complexes. These complexes facilitate the activation or inhibition of specific enzymes, leading to enantioselective reactions. The compound’s structure allows it to bind selectively to metal ions, enhancing the efficiency of catalytic processes. This binding interaction is crucial for the compound’s role in asymmetric synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors. The compound is generally stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific reaction conditions. Studies have shown that the compound maintains its catalytic activity over extended periods, making it a reliable tool for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively catalyzes enantioselective reactions without causing significant adverse effects. At higher doses, there may be toxic effects, including potential disruptions in cellular metabolism and enzyme activity. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in catalyzing enantioselective reactions makes it a key player in the production of specific chiral compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for catalytic reactions. The compound’s distribution is crucial for its effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its catalytic activity. The precise localization is essential for the compound’s function in enantioselective synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with chiral oxazoline derivatives. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling reaction. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as DMF and toluene. Reaction conditions often involve inert atmospheres to prevent oxidation and high temperatures to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions are typically metal complexes where the ligand coordinates to a metal center. These complexes are crucial in various catalytic processes, including asymmetric hydrogenation and cycloaddition reactions .
Scientific Research Applications
2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in enzyme mimetics and as a model for biological systems.
Medicine: Research is ongoing into its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((4R)-4-phenyl-2-oxazolinyl)pyridine
- 2,6-Bis((4S)-isopropyl-2-oxazolin-2-yl)pyridine
- 2,2’-Isopropylidenebis((4S)-4-tert-butyl-2-oxazoline)
Uniqueness
What sets 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine apart from similar compounds is its unique chiral structure, which provides a highly effective chiral environment for asymmetric catalysis. This makes it particularly valuable in reactions requiring high enantioselectivity .
Properties
IUPAC Name |
(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-MYDTUXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479118 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357209-32-6 | |
Record name | (3aR,8aS)-in-pybox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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